molecular formula C9H15BrF3NO B13955538 3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13955538
M. Wt: 290.12 g/mol
InChI Key: BMIQEKDWZWLMOU-UHFFFAOYSA-N
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Description

3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the reaction of 1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can introduce or modify functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethoxy)-2-(trifluoromethyl)pyridine
  • 2-Bromo-3,3,3-trifluoropropene
  • Trifluoromethyl phenyl sulfone

Uniqueness

3-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is unique due to the combination of its bromoethoxy and trifluoromethyl groups attached to the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C9H15BrF3NO

Molecular Weight

290.12 g/mol

IUPAC Name

3-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C9H15BrF3NO/c10-3-5-15-7-8-2-1-4-14(6-8)9(11,12)13/h8H,1-7H2

InChI Key

BMIQEKDWZWLMOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)COCCBr

Origin of Product

United States

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